molecular formula C9H12O3 B14423593 1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester CAS No. 86576-36-5

1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester

Cat. No.: B14423593
CAS No.: 86576-36-5
M. Wt: 168.19 g/mol
InChI Key: HFGCWCDEYXAAQR-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester is an organic compound with the molecular formula C10H14O3. This compound is characterized by a cyclopentene ring substituted with a carboxylic acid ester group, a dimethyl group, and a ketone group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester can be synthesized through several methods. One common method involves the reaction of cyclopentene with carbon monoxide and methanol in the presence of a palladium catalyst.

Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrocarboxylation reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester is unique due to the presence of both the ester and ketone functional groups on the cyclopentene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

CAS No.

86576-36-5

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3,3-dimethyl-5-oxocyclopentene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-9(2)4-6(7(10)5-9)8(11)12-3/h4H,5H2,1-3H3

InChI Key

HFGCWCDEYXAAQR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=C1)C(=O)OC)C

Origin of Product

United States

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